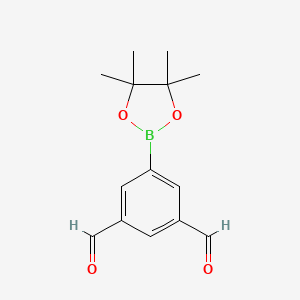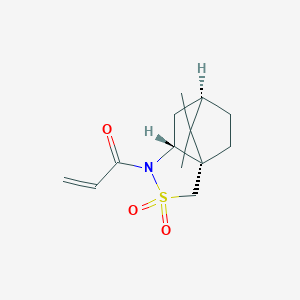![molecular formula C32H34O2 B3068976 14-(4-丙基环己基)-12,16-二氧杂五环[15.8.0.02,11.03,8.020,25]五甲基-1(17),2(11),3,5,7,9,18,20,22,24-十烯 CAS No. 944537-61-5](/img/structure/B3068976.png)
14-(4-丙基环己基)-12,16-二氧杂五环[15.8.0.02,11.03,8.020,25]五甲基-1(17),2(11),3,5,7,9,18,20,22,24-十烯
描述
14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene is a useful research compound. Its molecular formula is C32H34O2 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
大环和环己烯化合物
晶体结构分析:
- 一项关于大环化合物的研究,特别关注相关大环化合物的晶体结构,阐明了结构分析对于理解复杂分子的化学性质和潜在应用的重要性。晶体学研究为设计具有所需物理和化学性质的化合物提供了必要的基础知识 (V. T. Nguyen 等人,2017 年)。
合成方法:
- 关于合成含有查耳酮部分的苯并稠合大环的研究展示了使用常见起始原料创建复杂大环结构的创新方法。此类方法可适用于合成广泛的大环化合物,包括与指定化学物质类似的化合物,用于各种研究和工业目的 (R. Mondal 等人,2014 年)。
在传感和药物调节中的应用:
- 一项研究重点介绍了由二乙炔脂质合成的聚二乙炔传感器,展示了复杂有机分子在开发用于检测有机溶剂的比色传感器中的应用。这表明类似的复杂分子有可能用于传感技术和诊断应用 (Suricha Pumtang 等人,2011 年)。
- 另一项研究探索了从 Canistrocarpus cervicornis 中分离多拉烷二萜及其对调节金黄色葡萄球菌耐药性的影响。这项研究指出了结构复杂的天然有机分子在医学研究中的作用,特别是在解决抗生素耐药性方面 (Camilla Silva de Figueiredo 等人,2019 年)。
属性
IUPAC Name |
14-(4-propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O2/c1-2-7-22-12-14-23(15-13-22)26-20-33-29-18-16-24-8-3-5-10-27(24)31(29)32-28-11-6-4-9-25(28)17-19-30(32)34-21-26/h3-6,8-11,16-19,22-23,26H,2,7,12-15,20-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDJXJZUJMTWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2COC3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124572 | |
| Record name | (13bR)-5,6-Dihydro-5-(trans-4-propylcyclohexyl)-4H-dinaphtho[2,1-f:1′,2′-h][1,5]dioxonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944537-61-5, 477327-64-3 | |
| Record name | (13bR)-5,6-Dihydro-5-(trans-4-propylcyclohexyl)-4H-dinaphtho[2,1-f:1′,2′-h][1,5]dioxonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944537-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (13bR)-5,6-Dihydro-5-(trans-4-propylcyclohexyl)-4H-dinaphtho[2,1-f:1′,2′-h][1,5]dioxonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-5-(trans-4-Propylcyclohexyl)-5,6-dihydro-4H-dinaphth o[2,1-f:1',2'-h][1,5]dioxonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of S5011 in the field of CLCs?
A: S5011 plays a crucial role as a chiral dopant, inducing a helical twist in nematic liquid crystals to form CLCs [, ]. This helical structure gives rise to the unique optical property of selective Bragg reflection, making CLCs valuable for applications like reflective filters and displays.
Q2: How does the helical twisting power (HTP) of S5011 affect CLC properties?
A: S5011 exhibits significant HTP, meaning it effectively induces a tight helical structure in the liquid crystal host []. This high HTP leads to a narrower reflection bandwidth in the CLC, a desirable characteristic for applications requiring precise wavelength selectivity.
Q3: What is the impact of temperature on S5011-doped CLCs?
A: Research has shown that increasing temperature causes the reflection bandwidth of S5011-doped CLCs to narrow without significantly shifting the central reflection wavelength []. This thermal stability is highly advantageous for creating optical filters that maintain their performance across temperature variations, particularly away from phase transition points.
Q4: Can S5011 be used to create patterned CLC films?
A: Yes, S5011 has been used in conjunction with a photoisomerizable chiral dopant to develop patterned polymer-stabilized CLC (PSCLC) films []. By controlling the UV irradiation time, researchers achieved handedness inversion in the CLC mixture, resulting in complementary images visible under right- and left-handed circularly polarized light.
Q5: Are there any potential applications of S5011-doped CLCs beyond optical filters?
A: The unique optical properties and thermal stability of S5011-doped CLCs make them promising for various applications beyond filters. These include reflective displays, sensors, lasers, and even anti-counterfeiting measures [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
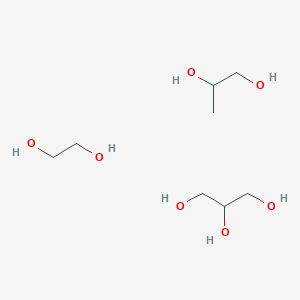
![(11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1',2'-f]-1,3,2-dioxaphosphepin-4-amine](/img/structure/B3068913.png)
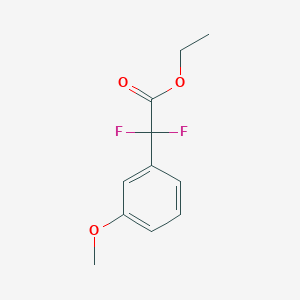

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarboxylic acid](/img/structure/B3068927.png)
![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)
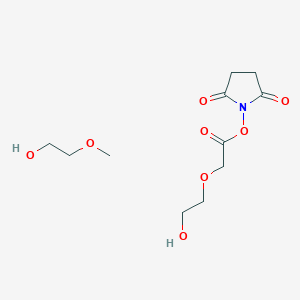
![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)
![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)
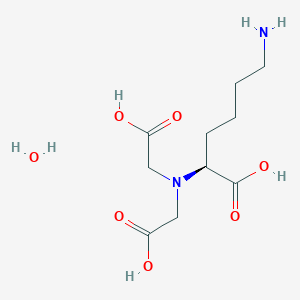
![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)
